2-Hydroxyphenylacetic acid

Computational Chemistry Chemical Reactivity DFT Calculations

2-Hydroxyphenylacetic acid (2-HPAA, ortho-hydroxyphenylacetic acid) is an organic compound belonging to the class of 2(hydroxyphenyl)acetic acids, characterized by a hydroxyl group at the ortho position of the phenyl ring. It is a natural phenolic metabolite found in various plants and is also a known biomarker for conditions like phenylketonuria.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 614-75-5
Cat. No. B019472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyphenylacetic acid
CAS614-75-5
Synonyms2-hydroxyphenylacetic acid
alpha-hydroxy phenylacetic acid
o-hydroxyphenyl acetic acid
ortho-hydroxyphenylacetic acid
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)O
InChIInChI=1S/C8H8O3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2,(H,10,11)
InChIKeyCCVYRRGZDBSHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyphenylacetic Acid (CAS 614-75-5): A Baseline Overview for Scientific Procurement


2-Hydroxyphenylacetic acid (2-HPAA, ortho-hydroxyphenylacetic acid) is an organic compound belonging to the class of 2(hydroxyphenyl)acetic acids, characterized by a hydroxyl group at the ortho position of the phenyl ring [1]. It is a natural phenolic metabolite found in various plants and is also a known biomarker for conditions like phenylketonuria [2]. The compound is a solid with a melting point of 145-147 °C and is soluble in water and methanol . Its primary industrial and research significance lies in its role as a versatile intermediate in the synthesis of pharmaceuticals (e.g., atenolol) and agrochemicals (e.g., azoxystrobin) [3][4].

1
Reported intermediate for atenolol and azoxystrobin synthetic pathways
2
Ortho-hydroxylation pattern distinguishes reactivity and synthetic utility
3
May support reactivity, complexation, and antioxidant baseline studies

Why Generic Substitution Fails: Positional Isomerism Dictates the Function of 2-Hydroxyphenylacetic Acid


Substituting 2-Hydroxyphenylacetic acid with its positional isomers, such as 3-hydroxyphenylacetic acid (3-HPAA) or 4-hydroxyphenylacetic acid (4-HPAA), or the unsubstituted phenylacetic acid (PA), is not scientifically justifiable. The position of the hydroxyl group on the aromatic ring fundamentally alters the molecule's electronic structure, reactivity, and biological activity [1]. Quantum-chemical calculations demonstrate that the HOMO-LUMO energy gap, a key descriptor of chemical reactivity and bioactivity, is significantly different between isomers, directly impacting their behavior in chemical reactions and biological systems [1]. Consequently, the ortho-hydroxylated structure of 2-HPAA is a non-negotiable requirement for its specific applications, such as its role as a precursor in certain drug syntheses and its distinct biological profile.

2-HPAA (Target)
Common Substitutes (3-HPAA, 4-HPAA, PA)
Ortho-OH pattern provides distinct electronic profile (HOMO-LUMO gap).
Meta- or para-isomers exhibit different HOMO-LUMO gaps, altering reactivity and biological interaction.
Antibacterial activity profile is markedly weaker than 3-HPAA.
3-HPAA shows higher antibacterial potency; ortho isomer not interchangeable for antimicrobial screening.
Ortho isomer is specified in established atenolol and azoxystrobin syntheses.
Alternative isomers are not primary intermediates for these commercial routes.

Quantitative Differentiation Guide for 2-Hydroxyphenylacetic Acid (CAS 614-75-5) Selection


HOMO-LUMO Gap Differentiates Reactivity from Phenylacetic Acid and 3-Hydroxyphenylacetic Acid

Quantum-chemical calculations reveal that the HOMO-LUMO energy gap (ΔE) for 2-Hydroxyphenylacetic acid (2-HPAA) is 5.771 eV. This value positions its electronic stability and predicted chemical reactivity as intermediate between its unsubstituted precursor, phenylacetic acid (PA), and its positional isomer, 3-hydroxyphenylacetic acid (3-HPAA) [1]. The difference in ΔE values is a direct result of the presence and position of the hydroxyl group, which alters the electron density distribution across the molecule [1].

HOMO-LUMO Gap
Head-to-head
2-HPAA: 5.771 eV PA: 6.64 eV 3-HPAA: 4.243 eV
Isomer-specific electronic profile; predicts reactivity differences.
DFT calculation context.
Computational Chemistry Chemical Reactivity DFT Calculations

Ortho-Hydroxylation Yields Weaker Antibacterial Potency Compared to Meta-Hydroxylation

The antibacterial activity of 2-Hydroxyphenylacetic acid (2-HPAA) is markedly weaker than that of its positional isomer, 3-hydroxyphenylacetic acid (3-HPAA) [1]. This observation is based on direct microbiological testing and is consistent with the calculated differences in their electronic properties, which influence their interaction with bacterial targets [1].

Antibacterial Activity
Head-to-head
2-HPAA: much weaker 3-HPAA: higher potency
Ortho isomer not interchangeable for antimicrobial screening.
Tested against E. coli, K. aerogenes, P. fluorescens, B. subtilis.
Microbiology Antibacterial Activity Structure-Activity Relationship

Measured ABTS Radical Scavenging Activity of 2-Hydroxyphenylacetic Acid

The antioxidant capacity of 2-Hydroxyphenylacetic acid (2-HPAA) was quantified using the ABTS radical cation (ABTS•+) scavenging assay. At a specific concentration, 2-HPAA demonstrates a measurable ability to neutralize free radicals, a property that is enhanced upon its conversion to alkali metal salts [1].

ABTS Scavenging
Reported
38.55% inhibition at 0.025 mM
Baseline antioxidant capacity; scaffold for derivatization.
ABTS•+ assay.
Antioxidant Activity Free Radical Scavenging ABTS Assay

A Critical Intermediate for the Synthesis of Atenolol and Azoxystrobin

2-Hydroxyphenylacetic acid (2-HPAA) is a key and commercially significant intermediate in the synthesis of both the beta-blocker drug atenolol and the strobilurin fungicide azoxystrobin [1][2]. This dual application in high-value pharmaceutical and agrochemical markets differentiates it from isomers like 3-HPAA and 4-HPAA, which are not cited for these same specific synthetic pathways.

Synthetic Utility
Class-level
Atenolol and azoxystrobin syntheses require ortho isomer
Specific isomer selection required for established synthetic pathways.
Based on reported synthetic routes.
Organic Synthesis Pharmaceutical Intermediate Agrochemical Synthesis

Validated Research and Industrial Application Scenarios for 2-Hydroxyphenylacetic Acid


Synthesis of the Beta-Blocker Atenolol

2-Hydroxyphenylacetic acid is a documented intermediate in the synthesis of atenolol, a widely prescribed medication for hypertension and angina [1]. Procurement of this specific isomer is essential for following established synthetic pathways, as other positional isomers like 3-HPAA or 4-HPAA would lead to different, incorrect molecular structures.

Production of the Strobilurin Fungicide Azoxystrobin

This compound serves as a critical intermediate for the industrial-scale synthesis of azoxystrobin, one of the world's most important agricultural fungicides [2]. The ortho-hydroxyphenylacetic acid scaffold is a necessary building block in the construction of the final methoxyacrylate fungicide structure.

Chemical Reactivity and Derivatization Studies

Based on its distinct HOMO-LUMO energy gap of 5.771 eV, which is quantitatively different from both phenylacetic acid (6.64 eV) and 3-HPAA (4.243 eV), 2-HPAA is a suitable candidate for comparative studies on chemical reactivity, electrophilic substitution, and metal chelation [3]. Its ability to form stable alkali metal salts with enhanced antioxidant properties further expands its utility in materials and bioactivity research [3].

Application
Selection Property
Validation Focus
Atenolol synthetic pathway studies
Ortho-hydroxylation pattern
Isomer identity confirmation
Azoxystrobin synthetic pathway studies
Ortho isomer scaffold
Synthetic route compatibility review
Reactivity and derivatization research
Distinct electronic profile and salt formation
HOMO-LUMO gap and antioxidant baseline review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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